(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
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Overview
Description
(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as phenols and acyl chlorides.
Introduction of Chlorobenzylidene Group: The chlorobenzylidene group can be introduced via a condensation reaction between a chlorobenzaldehyde and the benzofuran core.
Sulfonation: The final step involves the sulfonation of the benzofuran derivative with chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the chlorobenzylidene group.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran core.
Substitution: The chlorobenzylidene and chlorobenzenesulfonate groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate may be studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the benzofuran core and chlorinated substituents.
Medicine
In medicine, derivatives of benzofurans are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry
Industrially, this compound may find applications in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The chlorinated substituents may enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate: Similar structure with a methyl group instead of a chlorine atom.
(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate: Similar structure with a bromine atom instead of a chlorine atom on the benzylidene group.
Uniqueness
The unique combination of the benzofuran core with chlorobenzylidene and chlorobenzenesulfonate groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H12Cl2O5S |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C21H12Cl2O5S/c22-14-5-8-16(9-6-14)29(25,26)28-15-7-10-17-19(12-15)27-20(21(17)24)11-13-3-1-2-4-18(13)23/h1-12H/b20-11- |
InChI Key |
HIAXUMMNQYNGAQ-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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